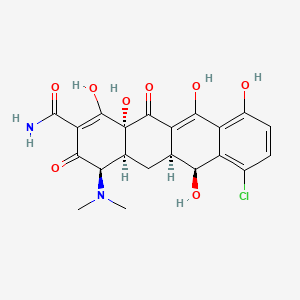
4-Epidemethylchlortetracycline
説明
4-Epidemethylchlortetracycline is a chemical compound with the molecular formula C21H21ClN2O8 . It is also known by other names such as ECTC . The stereochemistry of this compound is defined .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and stereocenters . It has a complex structure with multiple rings and functional groups, including a chloro group, multiple hydroxy groups, and a carboxamide group . The molecular weight of this compound is 464.853 Da .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 1.8±0.1 g/cm3, a boiling point of 787.1±60.0 °C at 760 mmHg, and a molar refractivity of 109.3±0.4 cm3 . It also has several H bond acceptors and donors, and freely rotating bonds .
科学的研究の応用
Detection and Analysis in Animal Tissues : A study developed a method for detecting tetracycline residues, including 4-epimers, in edible pig tissues. This method is vital for ensuring food safety and regulatory compliance (Cherlet, Schelkens, Croubels, & Backer, 2003).
Identification of Metabolites in Food Products : Research has been conducted to clarify the identification of different forms of CTC observed in standard solutions and in naturally incurred muscle samples of pigs. This is crucial for monitoring CTC residues in food (Gaugain, Gautier, Bourcier, Jacques, Laurentie, Abjean, Hurtaud-Pessel, & Verdon, 2015).
Environmental Fate in Aquatic Systems : A study explored the dissipation of CTC in Canadian prairie wetland water, revealing how it undergoes isomerization to form iso-CTC and 4-epi-iso-CTC. Understanding the environmental fate of such compounds is essential for assessing ecological risks (Cessna, Kuchta, Bailey, Waiser, & Tumber, 2020).
Oxidative Degradation Studies : Research investigated the oxidative degradation of CTC by δ-MnO2, identifying various oxidation products including iso-CTC and 4-epi-CTC. This knowledge is beneficial for environmental remediation efforts (Chen, Zhao, & Dong, 2011).
Stability in Pharmaceutical Products : A study focused on the stability of tetracycline and its derivatives, including 4-epimers, in tablet formulations, which is crucial for the pharmaceutical industry (Moreno-Cerezo, Córdoba-Díaz, Córdoba-Díaz, & Córdoba-Borrego, 2001).
Environmental Persistence and Impact : Another study investigated the chemical stability of CTC and its major degradation products and epimers in soil interstitial water. Such studies help in predicting the environmental persistence of these compounds (Søeborg, Ingerslev, & Halling‐Sørensen, 2004).
Ecotoxicology Studies : The ecotoxicity of 4-Epianhydrotetracycline, an intermediate product of tetracycline degradation, was studied in zebrafish embryos, highlighting the potential ecological risks of antibiotic degradation products (Wang, Zhao, Wu, & Ma, 2021).
Safety and Hazards
According to the safety data sheet, 4-Epidemethylchlortetracycline can cause serious eye irritation and is suspected of damaging the unborn child . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and wear eye/face protection .
将来の方向性
作用機序
Target of Action
4-Epidemeclocycline, also known as 4-epi-Demeclocycline or 4-Epidemethylchlortetracycline, is a tetracycline antibiotic . The primary targets of this compound are the 30S and 50S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
4-Epidemeclocycline interacts with its targets by binding reversibly to the 30S and 50S ribosomal subunits . This binding prevents the amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting protein synthesis . As a result, the growth of the bacteria is halted, leading to its eventual death .
Biochemical Pathways
The action of 4-Epidemeclocycline affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, disrupting their normal functions and growth . The downstream effects include the cessation of bacterial replication and eventually, bacterial death .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of 4-Epidemeclocycline’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts the normal functioning and replication of bacteria, leading to their death . This makes 4-Epidemeclocycline effective in treating a variety of bacterial infections .
生化学分析
Biochemical Properties
4-Epidemeclocycline interacts with various enzymes, proteins, and other biomolecules. It is known to act as a gelatinase inhibitor , suggesting that it can interact with enzymes such as gelatinases and potentially inhibit their activity
Cellular Effects
4-Epidemeclocycline has been used for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis . This suggests that it may have significant effects on various types of cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects of 4-Epidemeclocycline are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14+,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-PTACOPLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315701 | |
| Record name | 4-Epidemeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-59-8 | |
| Record name | 4-Epidemethylchlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epidemeclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIDEMETHYLCHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF293A4IUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



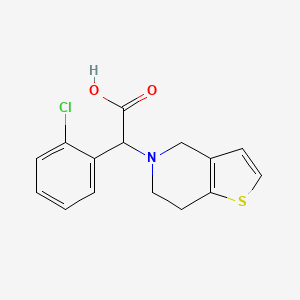
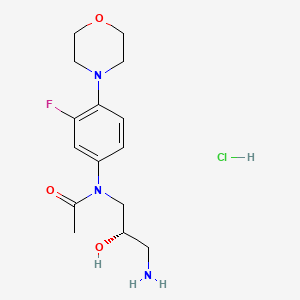
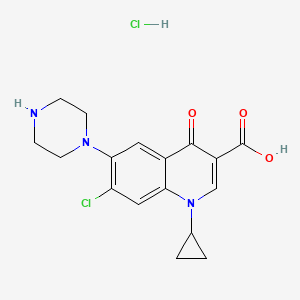
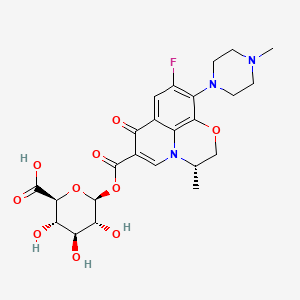


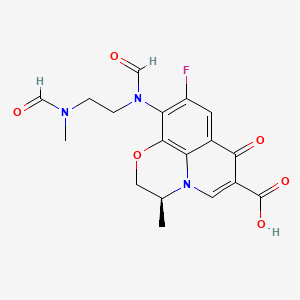
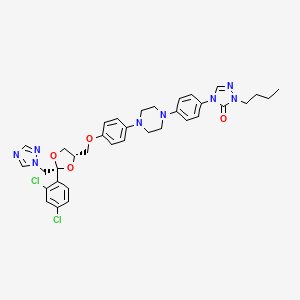
![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)
